molecular formula C9H11NO B6615032 5-Methyl-2,3-dihydrobenzofuran-7-amine CAS No. 1228469-83-7

5-Methyl-2,3-dihydrobenzofuran-7-amine

Cat. No.: B6615032
CAS No.: 1228469-83-7
M. Wt: 149.19 g/mol
InChI Key: WALQPXMNTGSWDW-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydrobenzofuran-7-amine (CAS 1228469-83-7) is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. This amine-substituted dihydrobenzofuran is a key building block in organic synthesis and medicinal chemistry research. The compound features a benzofuran core structure, which is a privileged scaffold in drug discovery due to its presence in a wide range of biologically active molecules. The 2,3-dihydrobenzofuran moiety, in particular, is a common structural feature in compounds with significant pharmacological interest. Specifically, research into closely related analogues, such as 5-APDB which shares the same core structure, has indicated potential activity on the central nervous system, acting as a serotonin releasing agent . This suggests that this compound serves as a valuable precursor or intermediate for neuroscientific and psychopharmacological research, aiding in the study of neurotransmitter release mechanisms . As a supplier, we ensure high-quality standards for this product, which is offered for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALQPXMNTGSWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 5 Methyl 2,3 Dihydrobenzofuran 7 Amine and Its Core Structure

Oxidative Transformations of Dihydrobenzofurans

The 2,3-dihydrobenzofuran (B1216630) core is susceptible to various oxidative transformations, which can lead to the formation of more complex structures or ring-opened products. While direct oxidation of 5-Methyl-2,3-dihydrobenzofuran-7-amine is not extensively documented, the reactivity of the general dihydrobenzofuran scaffold provides significant insight. Oxidative cycloaddition reactions, often employing reagents like manganese(III) acetate (B1210297) or utilizing photocatalysis, are common methods for synthesizing the dihydrobenzofuran ring system from phenols and alkenes. nih.govacs.org These synthetic methods highlight the conditions under which the dihydrobenzofuran structure is formed, and by extension, the types of oxidative environments it can withstand or react to.

For instance, visible light-mediated photocatalysis can facilitate the oxidative [3+2] cycloaddition of phenols with alkenes using a benign terminal oxidant like ammonium (B1175870) persulfate. nih.gov This process involves the oxidation of a phenol (B47542) to a radical cation, which ultimately leads to the dihydrobenzofuran structure. nih.gov Another approach involves the type II sensitized photooxidation of specific precursors, such as o-prenyl phenols, to yield 2,3-dihydrobenzofurans. nih.gov These reactions underscore the potential for oxidative pathways to alter the dihydrofuran ring itself, potentially leading to ring-opening or further functionalization depending on the specific reagents and conditions employed.

Table 1: Examples of Oxidative Transformations Related to the Dihydrobenzofuran Core

Reaction Type Reagents/Conditions Product Class Reference(s)
Photocatalytic Cycloaddition Phenol, Alkene, Ru(bpz)₃²⁺, (NH₄)₂S₂O₈, Visible Light Dihydrobenzofuran nih.gov
Oxidative Cycloaddition 2-Cyclohexenone, Alkene, Mn(OAc)₃, Benzene (B151609) Dihydrobenzofuran acs.org
Photooxidation o-Prenyl Phenol, Type II Oxygen Species (¹O₂), Aprotic Solvent 2,3-Dihydrobenzofuran nih.gov

Reductive Pathways Leading to Saturated Analogues

The 2,3-dihydrobenzofuran structure is, by definition, a reduced form of the aromatic benzofuran (B130515) molecule. nih.gov The synthesis of dihydrobenzofurans can be achieved through the reduction of the corresponding benzofuran, indicating the furan (B31954) ring's double bond is susceptible to hydrogenation. nih.gov

For a molecule like this compound, the dihydrofuran ring is already saturated. Therefore, reductive pathways would primarily target the aromatic benzene ring. Catalytic hydrogenation under forcing conditions (high pressure and temperature) with catalysts such as rhodium or ruthenium could potentially reduce the benzene portion of the molecule, leading to a fully saturated hexahydro- or perhydro-benzofuran analogue. However, such reactions are not common and require significant energy input due to the stability of the aromatic system. The stability of the dihydrobenzofuran core is a key feature in many natural products and pharmaceutical compounds. researchgate.netcnr.it

Nucleophilic Substitution Reactions on Substituted Benzofurans

Nucleophilic aromatic substitution (SɴAr) typically requires an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com The aromatic ring of this compound is substituted with three electron-donating groups: the 7-amino group (strongly donating), the ether oxygen of the dihydrofuran ring (donating), and the 5-methyl group (weakly donating). These groups increase the electron density of the aromatic ring, making it highly deactivated towards nucleophilic attack. youtube.com

Consequently, direct nucleophilic aromatic substitution on the benzene ring of this compound is highly unlikely under standard conditions. For such a reaction to occur, a good leaving group (like a halide) would need to be present on the ring, and even then, the reaction would be disfavored due to the electron-rich nature of the ring system. nih.gov More plausible nucleophilic substitution reactions involving this core structure would occur on side-chain functionalities if they were present, such as the allylic substitutions seen in related dihydrobenzofuran systems under acidic conditions. acs.org

Electrophilic Aromatic Substitution Patterns of the Benzofuran Ring

In stark contrast to its inertness towards nucleophiles, the aromatic ring of this compound is highly activated for electrophilic aromatic substitution (EAS). uci.edulibretexts.org This is due to the cumulative electron-donating effects of the amine, ether oxygen, and methyl substituents. These groups not only increase the rate of reaction but also direct incoming electrophiles to specific positions.

The directing effects of the substituents are as follows:

7-Amino group: A powerful activating, ortho-, para- director. It directs towards the C6 position (ortho) and the C8a position (part of the fused ring junction).

Dihydrofuran ether oxygen: An activating, ortho-, para- director. It directs towards the C6 position (para) and the C4 position (ortho).

5-Methyl group: A weakly activating, ortho-, para- director. It directs towards the C6 position (ortho) and the C4 position (ortho).

All three groups reinforce the activation of the C4 and C6 positions. The C6 position is particularly favored as it is ortho to the powerful amino activator and para to the ether oxygen. The C4 position is the second most likely site of attack. Therefore, electrophilic substitution reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to proceed readily, yielding predominantly the 6-substituted product. rsc.orgmasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Typical Reagents Predicted Major Product Reference(s)
Bromination Br₂ / FeBr₃ 6-Bromo-5-methyl-2,3-dihydrobenzofuran-7-amine uci.edu
Nitration HNO₃ / H₂SO₄ 5-Methyl-6-nitro-2,3-dihydrobenzofuran-7-amine masterorganicchemistry.com
Sulfonation Fuming H₂SO₄ 7-Amino-5-methyl-2,3-dihydrobenzofuran-6-sulfonic acid libretexts.org

Amine Group Reactions and Derivatization

The primary aromatic amine at the C7 position is a versatile functional group that can undergo a wide array of chemical transformations. slideshare.net These reactions are fundamental for creating derivatives with altered chemical properties.

Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides yields stable amides. This is often done to protect the amine group or to introduce new functionalities. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. scribd.com

Alkylation: While direct alkylation can be difficult to control and may lead to polyalkylation, it is a possible transformation. mnstate.edu

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amine into a diazonium salt. slideshare.netmnstate.edu This intermediate is highly valuable in synthesis, as the diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -OH, -CN, -X, -H) via Sandmeyer or related reactions.

Table 3: Common Derivatization Reactions of the 7-Amine Group

Reaction Type Reagents Product Functional Group Reference(s)
Acylation Acetyl chloride, Pyridine N-(5-Methyl-2,3-dihydrobenzofuran-7-yl)acetamide (Amide) libretexts.org
Sulfonylation Benzenesulfonyl chloride, NaOH(aq) N-(5-Methyl-2,3-dihydrobenzofuran-7-yl)benzenesulfonamide (Sulfonamide) scribd.com
Diazotization NaNO₂, HCl(aq), 0-5 °C 5-Methyl-2,3-dihydrobenzofuran-7-diazonium chloride (Diazonium Salt) mnstate.edu

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2,3 Dihydrobenzofuran 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.researchgate.netresearchgate.net

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within a molecule. For 5-Methyl-2,3-dihydrobenzofuran-7-amine, the analysis of ¹H and ¹³C NMR spectra, complemented by advanced 2D NMR techniques, allows for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the dihydrofuran ring, and the aromatic ring. The electron-donating nature of the amine and methyl groups influences the chemical shifts of the aromatic protons, typically causing them to appear at lower chemical shifts (upfield) compared to unsubstituted benzofuran (B130515).

The protons of the dihydrofuran ring at positions 2 and 3 are anticipated to appear as triplets, assuming coupling to each other. The methylene (B1212753) protons at C2 (O-CH₂) would be deshielded by the adjacent oxygen atom, thus resonating at a lower field than the methylene protons at C3. The aromatic protons are expected to appear as singlets due to their substitution pattern. The amine protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl group protons are expected to appear as a sharp singlet in the typical alkyl region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H2~4.5Triplet
H3~3.2Triplet
H4~6.5Singlet
H6~6.3Singlet
-NH₂Variable (broad)Singlet
5-CH₃~2.2Singlet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show nine distinct signals. The carbon atoms of the dihydrofuran ring (C2 and C3) would be found in the aliphatic region, with C2 being at a lower field due to the attached oxygen. The aromatic carbons (C3a, C4, C5, C6, C7, and C7a) would resonate in the aromatic region of the spectrum. The chemical shifts of these carbons are influenced by the attached substituents. The carbon of the methyl group (5-CH₃) would appear at a high field.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2~71
C3~29
C3a~120
C4~115
C5~130
C6~110
C7~135
C7a~150
5-CH₃~21

To confirm the assignments made from 1D NMR spectra, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: A COSY spectrum would reveal the coupling between adjacent protons. Key correlations would be expected between the protons at C2 and C3.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, for instance, H2 to C2, H3 to C3, and the aromatic protons to their respective carbons.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of quaternary carbons. For example, the methyl protons (5-CH₃) would show correlations to C4, C5, and C6. The protons at C2 would show correlations to C3, C3a, and C7a.

Vibrational Spectroscopy for Molecular Fingerprinting.researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups within the molecule.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, the C-O-C stretch of the ether linkage, and various bending vibrations. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. nist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C ether group would result in strong absorptions in the fingerprint region.

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H and C-O give strong signals in the IR spectrum, non-polar bonds and symmetric vibrations, such as the aromatic ring stretching modes, are often more intense in the Raman spectrum. The symmetric breathing vibration of the benzene (B151609) ring is a particularly characteristic Raman band. The C-H stretching vibrations will also be visible in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H stretch (asymmetric)~3450MediumWeak
N-H stretch (symmetric)~3350MediumWeak
Aromatic C-H stretch3000-3100Medium-WeakStrong
Aliphatic C-H stretch2850-2960Medium-StrongStrong
N-H bend (scissoring)1590-1650StrongWeak
Aromatic C=C stretch1450-1600Medium-StrongStrong
C-O-C stretch (asymmetric)1200-1270StrongWeak
C-O-C stretch (symmetric)1020-1080WeakMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule with high accuracy. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₉H₁₁NO) can be calculated. This calculated value serves as a benchmark for experimental HRMS data, which, although not publicly available for this specific compound, would be expected to fall within a narrow margin of error (typically < 5 ppm).

Parameter Value
Molecular FormulaC₉H₁₁NO
Theoretical Monoisotopic Mass149.08406 u
Theoretical [M+H]⁺150.09134 u
Theoretical [M+Na]⁺172.07328 u
Theoretical [M+K]⁺188.04722 u

Note: The data in this table is calculated based on the chemical formula and has not been experimentally verified.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of this compound is expected to follow pathways characteristic of aromatic amines and dihydrobenzofuran rings. libretexts.org

A plausible fragmentation pathway for this compound, based on the analysis of related structures such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran, would likely involve the following key steps researchgate.net:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is a likely site for initial fragmentation. This could involve the loss of a hydrogen radical to form an iminium ion.

Ring Opening and Rearrangement: The dihydrofuran ring may undergo cleavage, particularly the C-O bond, followed by rearrangement.

Loss of Small Neutral Molecules: Subsequent fragmentation could involve the loss of stable neutral molecules such as CO or CH₂O.

Proposed Fragmentation Pathway:

A primary fragmentation would likely be the cleavage of the C2-C3 bond, leading to the formation of a stable radical cation. Further fragmentation could involve the loss of the methyl group or cleavage of the aromatic ring.

Proposed Fragment Ion (m/z) Proposed Structure/Loss
134[M-NH]⁺
132[M-NH₃]⁺
119[M-CH₂O]⁺
106[M-C₂H₃O]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: This table represents a proposed fragmentation pattern based on the analysis of similar compounds and has not been experimentally confirmed for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The chromophore in this compound is the aminobenzofuran system.

The presence of the amino group (an auxochrome) on the benzene ring is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The methyl group will have a smaller, but still noticeable, effect. Based on data for similar aromatic amines and benzofuran derivatives, the following absorption maxima (λmax) can be predicted. researchgate.netscience-softcon.de

Electronic Transition Predicted λmax (nm) Associated Chromophore
π → π~230-250Benzene Ring
n → π~280-300Benzene Ring with Amino Group

Note: The data in this table is a prediction based on the expected spectroscopic behavior of the chromophores present in the molecule and has not been experimentally determined.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While no specific X-ray crystal structure data for this compound is currently available, analysis of related substituted 2,3-dihydrobenzofuran (B1216630) structures provides insight into the expected molecular geometry. znaturforsch.comrsc.org

The 2,3-dihydrobenzofuran ring system is generally found to be nearly planar, though the five-membered dihydrofuran ring can adopt a slight envelope or twisted conformation. The substituents on the aromatic ring and the dihydrofuran ring will influence the precise conformation and the packing of the molecules in the crystal lattice.

For this compound, the key structural features that would be determined by X-ray crystallography include:

The planarity of the bicyclic ring system.

The bond lengths and angles of the dihydrofuran and benzene rings, which can be influenced by the electronic effects of the methyl and amino substituents.

The intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing.

Structural Parameter Expected Observation
Dihydrofuran Ring ConformationNear-planar, possibly a slight envelope or twist
Benzene RingPlanar
C-O Bond LengthsConsistent with a furan (B31954) ether linkage
C-N Bond LengthTypical for an aromatic amine
Intermolecular InteractionsHydrogen bonding from the -NH₂ group

Note: This table describes expected structural features based on the analysis of similar compounds and awaits experimental verification through X-ray crystallographic analysis of this compound.

Theoretical and Computational Chemistry Studies of 5 Methyl 2,3 Dihydrobenzofuran 7 Amine

Quantum Chemical Calculation Methodologies

The foundation of modern computational studies on molecules like 5-Methyl-2,3-dihydrobenzofuran-7-amine lies in quantum mechanics. Various methodologies are employed to approximate solutions to the Schrödinger equation, providing detailed information about molecular geometries and energies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT methods are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For benzofuran (B130515) derivatives, DFT calculations are instrumental in predicting bond lengths, bond angles, and dihedral angles. nih.govbhu.ac.in A common approach involves utilizing hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), which combines the strengths of both Hartree-Fock theory and density functional approximations. nih.govresearchgate.net

These calculations can be performed in both the gas phase and in the presence of a solvent, often modeled using methods like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to simulate more realistic physiological conditions. aip.orgresearchgate.net The optimized geometry corresponds to a minimum on the potential energy surface, providing a detailed structural model of this compound.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. jetir.org For organic molecules such as benzofuran derivatives, Pople-style basis sets are widely employed. aip.org A common choice is the 6-311G(d,p) or 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for predicting molecular properties. nih.govresearchgate.net

The selection of a basis set is a critical step, as it must be flexible enough to accurately describe the electron distribution around each atom. fiveable.me The inclusion of polarization functions (d,p) allows for a more accurate representation of bonding in three-dimensional space, while diffuse functions (+) are important for describing anions and weak intermolecular interactions. jetir.org Validation of the chosen basis set is often achieved by comparing calculated properties with experimental data for related known compounds, ensuring the reliability of the computational model. umich.edu

Electronic Structure and Reactivity Descriptors

Beyond determining the molecular structure, computational methods offer deep insights into the electronic properties and chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chemmethod.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For benzofuran derivatives, the HOMO is typically localized over the electron-rich aromatic ring and the amine substituent, while the LUMO is distributed over the fused ring system. Time-dependent DFT (TD-DFT) can be used for a more detailed examination of electronic properties like HOMO and LUMO energies. bhu.ac.in

Table 1: Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-5.5
ELUMO-0.8
HOMO-LUMO Gap (ΔE)4.7

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential.

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity)

Global reactivity descriptors are crucial in understanding the chemical reactivity and stability of a molecule. These descriptors are typically calculated using Density Functional Theory (DFT), a computational method that has been successfully applied to various organic molecules, including derivatives of 2,3-dihydrobenzofuran (B1216630). researchgate.netmaterialsciencejournal.org The calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

From these orbital energies, key global reactivity descriptors can be derived:

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies.

Chemical Hardness (η): Indicates the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A larger energy gap implies greater stability and lower reactivity.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated from the chemical potential and hardness.

While specific values for this compound are not present in the search results, the following table illustrates how such data would typically be presented.

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--5.8
LUMO EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO4.6
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.5
Electronegativityχ3.5
Chemical Hardnessη(ELUMO - EHOMO) / 22.3
Global Electrophilicity Indexωμ2 / (2η)2.66

Vibrational Spectroscopy Simulation and Interpretation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational simulations are instrumental in interpreting experimental spectra.

Calculated Vibrational Frequencies and Intensities

Theoretical vibrational frequencies and their corresponding intensities are typically calculated using DFT methods. These calculations help in the assignment of the various vibrational modes observed in experimental spectra. For complex molecules, computational simulation is an indispensable tool for a detailed understanding of the vibrational spectrum. Studies on similar molecules have demonstrated the utility of these computational approaches. esisresearch.org

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED)

A Normal Coordinate Analysis (NCA) is performed to provide a detailed assignment of the vibrational modes. The Potential Energy Distribution (PED) is calculated to quantify the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a precise description of the nature of the vibrations. For example, a specific frequency might be assigned to a C-H stretching mode or a C-N bending mode based on the PED analysis. While specific NCA and PED data for this compound were not found, this methodology is standard in the computational analysis of vibrational spectra. esisresearch.org

Calculated Frequency (cm-1)Intensity (km/mol)Assignment (based on hypothetical PED)
345050N-H symmetric stretch
335045N-H asymmetric stretch
305020Aromatic C-H stretch
295030Methyl C-H stretch
162080Aromatic C=C stretch
148065CH2 scissoring
1250110C-O-C asymmetric stretch
105095C-N stretch

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and their relative energies.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformations under specific conditions (e.g., in a solvent). While the provided search results discuss MD simulations in the context of large biomolecules, the principles are applicable to smaller molecules like this compound to understand their flexibility and interactions with their environment.

Ligand-Steered Modeling for Molecular Interactions

Ligand-steered modeling, often involving molecular docking, is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein or enzyme. This is crucial in drug discovery and design. Studies on other benzofuran derivatives have utilized molecular docking to investigate their potential as anticancer agents by predicting their binding affinity and interactions with specific protein targets. aip.orgresearchgate.net

The process typically involves:

Obtaining the 3D structure of the target protein.

Generating a 3D model of the ligand (this compound).

Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses to predict the most favorable binding mode and estimate the binding affinity.

This approach can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While no specific ligand-steered modeling studies were found for this compound, this methodology would be essential for exploring its potential biological targets and mechanism of action.

Applications in Organic Synthesis and Advanced Materials Derived from 5 Methyl 2,3 Dihydrobenzofuran 7 Amine

5-Methyl-2,3-dihydrobenzofuran-7-amine as a Building Block for Heterocyclic Scaffolds

The 2,3-dihydrobenzofuran (B1216630) framework is a prominent scaffold in a multitude of biologically active natural products and synthetic compounds. acs.org Consequently, molecules like this compound are highly significant as starting materials or "building blocks" for the synthesis of more elaborate heterocyclic systems. The reactivity of the primary amine at the 7-position allows it to serve as a nucleophile or as a point for introducing other functionalities, which can then participate in ring-forming reactions.

The amine group can be readily transformed into various other functional groups, such as amides, sulfonamides, or can be used in condensation reactions with carbonyl compounds to form imines. These new functionalities can then undergo intramolecular reactions to construct new fused or spirocyclic heterocyclic systems. For example, the amine can be acylated with a molecule containing a suitable leaving group, setting the stage for an intramolecular cyclization to form a new ring fused to the benzofuran (B130515) core. The presence of the methyl group at the 5-position also influences the electronic properties and steric environment of the aromatic ring, which can direct the regioselectivity of further synthetic transformations. The dihydrobenzofuran products derived from such building blocks can serve as a versatile platform for further chemical manipulation, leading to structurally unique compounds. acs.org

Design and Synthesis of Functionalized Dihydrobenzofuran Derivatives for Specific Applications

The synthesis of functionalized dihydrobenzofuran derivatives is an area of intense research, driven by the need for novel compounds in medicinal chemistry and materials science. Modern synthetic organic chemistry offers a plethora of methods to achieve this, many of which are applicable to precursors or derivatives of this compound. organic-chemistry.org

Recent advancements include rhodium(III)-catalyzed C-H activation and annulation reactions, which allow for the direct formation of the dihydrobenzofuran ring system with high efficiency and control. organic-chemistry.org Another powerful technique is the palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with dienes, which provides access to chiral dihydrobenzofuran derivatives with excellent enantioselectivity. organic-chemistry.org Furthermore, organocatalytic methods, such as those employing bifunctional aminoboronic acids, facilitate intramolecular Michael reactions to construct the heterocyclic core. organic-chemistry.org

Starting with this compound, the primary amino group is a key handle for introducing diversity. It can be subjected to a wide array of reactions to append different functional groups, thereby tailoring the molecule's properties for specific applications. For instance, coupling the amine with various carboxylic acids would generate a library of amides, while reaction with sulfonyl chlorides would yield sulfonamides. These modifications can dramatically alter the molecule's polarity, solubility, and ability to interact with biological targets or other materials. This strategic functionalization is crucial for designing molecules with desired electronic, optical, or pharmacological properties.

Development of Specialty Chemicals and Advanced Materials

The unique chemical architecture of this compound makes it a promising candidate for the development of various specialty chemicals and advanced materials.

Aromatic amines are fundamental monomers in the synthesis of high-performance polymers. The presence of the primary amine on the rigid dihydrobenzofuran scaffold suggests that this compound could function as a monomer or a co-monomer in polymerization reactions. For example, it could potentially react with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The incorporation of the dihydrobenzofuran unit into the polymer backbone could impart unique properties such as enhanced thermal stability, specific optical characteristics, and improved solubility in organic solvents compared to more conventional aromatic polymers.

The development of novel dyes and pigments often relies on aromatic amines as key intermediates. The 7-amino group of this compound can be readily converted into a diazonium salt under standard diazotization conditions (reaction with nitrous acid). This diazonium salt can then be coupled with a variety of electron-rich aromatic compounds (coupling partners), such as phenols or anilines, through an azo coupling reaction. This process would generate highly colored azo compounds. The specific color and properties of the resulting dye would be determined by the electronic nature of the dihydrobenzofuran ring and the chosen coupling partner, offering a pathway to a range of novel chromophores.

Many advanced imaging agents, particularly fluorescent probes, are built upon heterocyclic scaffolds that provide a rigid framework and favorable electronic properties. The 2,3-dihydrobenzofuran structure could serve as the core of such a probe. The amine functionality at the 7-position provides a convenient attachment point for modifying the system's photophysical properties or for linking it to other molecules. For example, the amine could be used to introduce fluorophores, tune the emission wavelength of an existing chromophore system, or attach chelating agents capable of binding metal ions for applications in magnetic resonance imaging (MRI) or positron emission tomography (PET).

Contribution to Methodological Organic Synthesis

The synthesis of the 2,3-dihydrobenzofuran skeleton is a significant topic in organic synthesis, and the development of new, efficient methods to access this core structure is a valuable contribution to the field. organic-chemistry.org Research has led to a variety of innovative strategies, including palladium-catalyzed annulations and fluoride-induced desilylation approaches that generate reactive o-quinone methide intermediates for subsequent cyclization. organic-chemistry.org

The development of synthetic routes to specifically substituted compounds like this compound contributes to this methodological advancement by providing access to a unique substitution pattern that may not be achievable through other means. An efficient, one-pot procedure for preparing highly functionalized 2-aryl-5-substituted-2,3-dihydrobenzofurans from readily available o-nitrotoluenes highlights the progress in this area. acs.org Such procedures, which offer good to excellent yields and accommodate a range of functional groups, expand the toolbox available to synthetic chemists. acs.org By providing a reliable source of this versatile building block, these methods enable further exploration of its chemistry and the development of new molecules and materials derived from it.

Summary of Synthetic Methodologies for Dihydrobenzofurans

Reaction TypeCatalyst/ReagentDescriptionReference
C-H Activation / AnnulationRhodium(III)A redox-neutral [3+2] annulation of N-phenoxyacetamides with 1,3-dienes to construct the dihydrobenzofuran ring. organic-chemistry.org
Heck / Tsuji-Trost ReactionPalladium / TY-PhosA highly enantioselective reaction of o-bromophenols with 1,3-dienes to yield chiral dihydrobenzofurans. organic-chemistry.org
Intramolecular Michael AdditionBifunctional Aminoboronic AcidAn organocatalytic approach for the enantioselective cyclization of α,β-unsaturated carboxylic acids. organic-chemistry.org
Iodine Atom Transfer CycloisomerizationPalladiumProvides optically active dihydrobenzofurans bearing an alkyl iodide group from olefin-tethered aryl iodides. organic-chemistry.org
Formal [4+1] CycloadditionPhosphorus(III)A reaction between 1,2-dicarbonyls and in situ generated o-quinone methides to form dihydrobenzofurans. organic-chemistry.org
Bartoli Indole Synthesis AnalogueGrignard ReagentA one-pot procedure for preparing 2-aryl-5-substituted-2,3-dihydrobenzofurans from o-nitrotoluenes. acs.org

Future Research Trajectories in 5 Methyl 2,3 Dihydrobenzofuran 7 Amine Chemistry

Innovation in Sustainable Synthetic Protocols for the Benzofuran (B130515) Framework

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research concerning 5-Methyl-2,3-dihydrobenzofuran-7-amine will undoubtedly prioritize the innovation of sustainable protocols for constructing its core dihydrobenzofuran structure. Current research on related scaffolds highlights several promising avenues.

One major area of advancement is the use of visible-light-mediated synthesis . These methods offer mild reaction conditions and are often facilitated by simple promoters. For instance, the visible-light-induced oxyselenocyclization of 2-allylphenols has been shown to produce functionalized 2,3-dihydrobenzofurans in good to excellent yields. mdpi.com This approach, often utilizing a straightforward I₂/SnCl₂ promoter system and blue LED irradiation, is a prime candidate for adaptation to the synthesis of precursors for this compound. mdpi.com

Another key trend is the move towards metal-free and catalyst-free synthesis . nih.govfrontiersin.org These "green" approaches minimize waste and avoid the use of expensive or toxic metal catalysts. nih.gov Recent studies have demonstrated successful catalyst-free syntheses of 2,3-dihydrobenzofuran (B1216630) scaffolds by reacting substituted salicylaldehydes with sulfoxonium ylides. nih.govfrontiersin.org Additionally, organocatalyzed methods, such as those employing chiral organocatalysts for Michael addition/hemiketalization reactions, are being explored for the asymmetric synthesis of dihydrobenzofurans. nih.govfrontiersin.org Such strategies could be instrumental in producing enantiomerically pure forms of this compound and its derivatives.

The table below summarizes some of the innovative and sustainable synthetic strategies being developed for the dihydrobenzofuran framework, which could be applied to the synthesis of this compound.

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Visible-Light-Mediated Synthesis Utilizes blue LED irradiation and simple promoters like I₂/SnCl₂. mdpi.comMild reaction conditions, high yields, and functional group tolerance. mdpi.com
Metal-Free Protocols Employs reagents like TfOH for [4+1] annulation of p-quinone methides with α-aryl diazoacetates. nih.govfrontiersin.orgAvoids transition metal contamination and associated costs. nih.gov
Catalyst-Free Synthesis Reactions of salicylaldehydes with sulfoxonium ylides in the absence of a catalyst. nih.govfrontiersin.orgGreen chemistry approach, simplifying purification. nih.gov
Organocatalysis Asymmetric synthesis via Michael addition/hemiketalization using chiral organocatalysts. nih.govfrontiersin.orgAccess to enantiomerically pure compounds. nih.gov
Electrocatalytic Synthesis Electrolysis-mediated one-pot reactions, for example, of benzylidenebarbiturates. nih.govEnvironmentally friendly and high-yielding. nih.gov

Advanced Computational Prediction of Chemical Behavior and Derivatization

Computational chemistry is an increasingly powerful tool in drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational studies will be crucial in predicting its chemical behavior and guiding the synthesis of its derivatives.

Molecular docking studies are a key computational technique used to predict the binding orientation of a molecule to a target protein. For related benzofuran derivatives, docking has been used to investigate their potential as antitubercular agents by modeling their interaction with enzymes like polyketide synthase. nih.gov Similarly, docking studies on thiazole-dihydrofuran hybrids have been used to explore their potential as aromatase inhibitors for cancer therapy. nih.gov Future research on this compound will likely employ molecular docking to screen for potential biological targets and to design derivatives with enhanced binding affinity.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another critical computational tool. These studies predict the pharmacokinetic and toxicological properties of a compound, which is essential for drug development. frontiersin.orgjmpas.com By calculating properties such as solubility, permeability, and potential toxicity, researchers can prioritize which derivatives of this compound are most promising for further experimental investigation. frontiersin.orgjmpas.com

The following table outlines the types of computational studies that are expected to be pivotal in the future investigation of this compound.

Computational MethodApplicationPredicted Outcomes for this compound
Molecular Docking Predicting binding modes and affinities to biological targets. nih.govnih.govIdentification of potential therapeutic targets and design of potent derivatives.
ADMET Profiling Predicting pharmacokinetic and toxicological properties. frontiersin.orgjmpas.comAssessment of drug-likeness and prioritization of compounds for synthesis. jmpas.com
Quantum Chemical Calculations Analyzing electronic structure, reactivity, and stability of the molecule and its potential derivatives. researchgate.netUnderstanding reaction mechanisms and predicting the stability of intermediates. researchgate.net
Molecular Dynamics Simulations Simulating the dynamic behavior of the molecule and its complexes with biological targets over time. frontiersin.orgAssessing the stability of ligand-protein interactions. frontiersin.org

Exploration of Novel Chemical Transformations and Reaction Mechanisms

To fully unlock the potential of this compound, future research must focus on exploring novel chemical transformations and understanding their underlying reaction mechanisms. The dihydrobenzofuran core is a versatile scaffold that can undergo a variety of reactions to generate a diverse library of new compounds. nih.gov

Cycloaddition reactions are a powerful tool for constructing complex molecular architectures. nih.gov For instance, [4+1] cycloaddition reactions of in situ generated ortho-quinone methides with isocyanides have been developed for the synthesis of 2-aminobenzofurans. nih.gov Adapting such strategies to the dihydrobenzofuran framework of this compound could lead to new classes of fused heterocyclic systems.

Photocatalytic reactions offer another avenue for novel transformations. Visible-light-mediated reactions, beyond their use in synthesis, can also be employed for the functionalization of the dihydrobenzofuran ring. For example, photocatalytic reactions have been used to introduce substituents at the C3 position of dihydrobenzofurans. nih.gov

Furthermore, transition metal-catalyzed cross-coupling reactions will continue to be a major focus. rsc.org Palladium-catalyzed reactions, such as the Heck coupling, have been extensively used to create new carbon-carbon bonds in dihydrobenzofuran systems. rsc.org Future work will likely explore the use of other transition metals and novel ligands to achieve new types of transformations and to improve the efficiency and selectivity of existing methods.

The table below highlights some of the novel reaction types that are poised to expand the chemical space accessible from this compound.

Reaction TypeDescriptionPotential Applications for this compound
[4+1] Cycloaddition Reaction of ortho-quinone methides with isocyanides to form aminobenzofurans. nih.govSynthesis of novel fused heterocyclic systems.
Photocatalytic Functionalization Visible-light-mediated introduction of functional groups. nih.govRegioselective modification of the dihydrobenzofuran core.
Transition Metal-Catalyzed Cross-Coupling Formation of new C-C or C-heteroatom bonds using catalysts like palladium or nickel. rsc.orgDerivatization at various positions to create a library of analogs.
Radical Cyclization Formation of the dihydrobenzofuran ring via radical intermediates. acs.orgAccess to functionalized derivatives under mild conditions.
De Novo Aromatic Ring Construction Building the aromatic portion of the molecule through Diels-Alder reactions. acs.orgA modular approach to synthesizing highly substituted analogs. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-2,3-dihydrobenzofuran-7-amine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nitration of 2-methyl-2,3-dihydrobenzofuran to yield 2-methyl-7-nitro-2,3-dihydrobenzofuran, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine. Reaction optimization includes adjusting catalyst loading (5–10% Pd), temperature (25–50°C), and solvent (ethanol/water mixtures) to achieve >90% purity .
  • Data Contradiction : Contradictions in yield may arise from impurities in the nitro precursor. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended before reduction .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the amine group (δ ~3.2 ppm for NH₂) and dihydrobenzofuran backbone.

  • Mass Spectrometry : ESI-MS for molecular weight verification (theoretical [M+H]⁺ = 164.2 g/mol) .

  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., crystal structure of intermediates like 2-methyl-7-nitro-2,3-dihydrobenzofuran) .

    Property Value/Technique Reference
    Molecular FormulaC₁₀H₁₃NO
    Melting Point85–90°C (varies by purity)
    Key IR AbsorptionsN-H stretch (~3350 cm⁻¹)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

  • Methodology :

  • Substitution Patterns : Introduce halogens (e.g., Cl, F) at the 5- or 7-position to enhance binding affinity, as seen in fluorinated analogs (e.g., 5-Fluoro-2,3-dihydrobenzofuran-7-amine shows potent activity in cancer studies) .
  • Functional Group Modifications : Replace the methyl group with bulkier substituents (e.g., phenyl) to study steric effects on receptor interactions .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like serotonin receptors, followed by in vitro validation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor studies) and control groups.
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .
    • Case Study : Discrepancies in antimicrobial activity may stem from solvent choice (DMSO vs. saline). Pre-screen solvents for biocompatibility .

Q. How can computational chemistry predict the environmental fate of this compound?

  • Tools :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict hydrolysis pathways.
  • QSAR Models : Correlate logP values (experimental ~1.8) with biodegradability using EPI Suite .
    • Experimental Validation : Perform OECD 301F ready biodegradability tests to confirm computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.